molecular formula C₂₀H₂₇N₃O₂ B560604 H3 receptor-MO-1 CAS No. 1240914-03-7

H3 receptor-MO-1

Katalognummer B560604
CAS-Nummer: 1240914-03-7
Molekulargewicht: 341.45
InChI-Schlüssel: NJJBLDDRYMCIMQ-XWIAVFTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H3 receptor-MO-1 is a potent modulator of the histamine H3 receptor (H3 receptor) and can be used to study neurodegeneration and cognitive disorders . The Gi/o protein-coupled histamine H3 receptor is distributed throughout the central nervous system including areas like cerebral cortex, hippocampus and striatum .


Synthesis Analysis

Histamine is biosynthesized through histidine decarboxylase-catalysed decarboxylation of the amino acid L-histidine . The H3 receptor has been shown to presynaptically inhibit the release of a number of neurotransmitters including, but probably not limited to dopamine, GABA, acetylcholine, noradrenaline, histamine and serotonin .


Molecular Structure Analysis

The H3 receptor is a G protein-coupled receptor . It has been shown to form homodimers or heterodimers with other receptors such as the dopamine D1 and D2 receptors . The gene of the human H3 receptor is located on chromosome 20q13.33, and the corresponding receptor protein consists of 445 amino acid residues .


Chemical Reactions Analysis

Histamine acts through four different G-protein-coupled receptors in different locations of the body to exert its pharmacological response . There are different structural analogues that have been introduced to activate such receptors, whereas specific antagonists are also introduced to inhibit their effect .


Physical And Chemical Properties Analysis

Histamine is an important monoamine consisting of an imidazole ring, which is connected to the amino group by an ethylene group . It is biosynthesized through histidine decarboxylase-catalysed decarboxylation of the amino acid L-histidine .

Wissenschaftliche Forschungsanwendungen

Histamine H3 Receptor as a Drug Discovery Target

  • Research and Development Timeline : The H3 receptor has been a focus of drug research since its pharmacologic discovery in 1983. Despite decades of research, no H3 receptor-focused drug has been approved and marketed as of 2011. The receptor's position at the crossroads of neurotransmission indicates a wide range of therapeutic applications for small-molecule receptor modulators (Berlin, Boyce, & Ruiz, 2011).

H3 Receptor Antagonists in Clinical Research

  • Potential as Blockbuster Drugs : Histamine H3 receptor antagonists have been anticipated as the next generation of histaminergic blockbuster drugs, especially given the success of H1 and H2 receptor antagonists in treating allergies and gastric ulcers, respectively (Celanire, Wijtmans, Talaga, Leurs, & de Esch, 2005).

Genetic and Pharmacological Aspects

  • H3 Receptor Heterogeneity : The pharmacological characteristics of H3 receptors have been challenging to characterize due to the diversity of effects observed with limited compounds available. The cloning of the H3 receptor revealed key interspecies differences, leading to a deeper understanding of its heterogeneity (Hancock, Esbenshade, Krueger, & Yao, 2003).

H3 and H4 Receptors as Drug Targets

  • Therapeutic Applications : The H3 receptor is primarily localized in the CNS and has been identified as a drug target for neuronal diseases such as cognitive impairment, schizophrenia, sleep disorders, epilepsy, and neuropathic pain. Selective H3R antagonists have already passed some clinical Phase II trials (Tiligada, Zampeli, Sander, & Stark, 2009).

Cognitive Enhancement Potential

  • H3 Antagonists and Cognitive Disorders : H3 antagonists are being researched for their potential in treating cognitive disorders like ADHD, Alzheimer's disease, and schizophrenia. They work by enhancing the release of neurotransmitters such as histamine, acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes (Esbenshade, Browman, Bitner, Strakhova, Cowart, & Brioni, 2008).

Clinical Trials with Pitolisant

  • Pitolisant as an H3 Inverse Agonist : Pitolisant is an H3 receptor inverse agonist that has shown efficacy in treating excessive daytime sleepiness in various conditions, demonstrating the potential of H3 receptor ligands in clinical applications (Schwartz, 2011).

H3 Receptor Ligands in Therapeutics

  • Broad Therapeutic Areas : Research indicates a wide array of therapeutic areas where H3R ligands could be useful, ranging from CNS disorders to metabolic, pain, and allergic disorders. There are several ligands currently undergoing clinical studies (Wijtmans, Leurs, & Esch, 2007).

Structure, Pharmacology, and Function

Wirkmechanismus

Histamine H3 receptors are expressed in the central nervous system and to a lesser extent the peripheral nervous system, where they act as autoreceptors in presynaptic histaminergic neurons and control histamine turnover by feedback inhibition of histamine synthesis and release . The H3 receptor has also been shown to presynaptically inhibit the release of a number of other neurotransmitters .

Zukünftige Richtungen

The H3 receptor is a promising potential therapeutic target for many (cognitive) disorders that are caused by a histaminergic H3R dysfunction, because it is linked to the central nervous system and its regulation of other neurotransmitters . The H3 and H4 receptors are recognized drug targets for neuronal diseases, such as Cognitive Disorder, Neuropathic pain and Sleep Wake Disorder .

Eigenschaften

CAS-Nummer

1240914-03-7

Molekularformel

C₂₀H₂₇N₃O₂

Molekulargewicht

341.45

IUPAC-Name

4-[(1S,2S)-2-[(2R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl]cyclopropyl]benzamide

InChI

InChI=1S/C20H27N3O2/c1-13-12-22(16-3-2-4-16)9-10-23(13)20(25)18-11-17(18)14-5-7-15(8-6-14)19(21)24/h5-8,13,16-18H,2-4,9-12H2,1H3,(H2,21,24)/t13-,17-,18+/m1/s1

InChI-Schlüssel

NJJBLDDRYMCIMQ-XWIAVFTESA-N

SMILES

CC1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)C(=O)N)C4CCC4

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H3 receptor-MO-1
Reactant of Route 2
H3 receptor-MO-1
Reactant of Route 3
Reactant of Route 3
H3 receptor-MO-1
Reactant of Route 4
Reactant of Route 4
H3 receptor-MO-1
Reactant of Route 5
Reactant of Route 5
H3 receptor-MO-1
Reactant of Route 6
Reactant of Route 6
H3 receptor-MO-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.